molecular formula C11H15NO B182205 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 136468-19-4

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No. B182205
M. Wt: 177.24 g/mol
InChI Key: JLESVLCTIOAHPT-UHFFFAOYSA-N
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Description

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, also known as MMAI, is a drug developed in the 1990s . It belongs to the indane family of molecules . It is a derivative of 2,3-Dihydro-5-methoxy-6-methyl-1H-inden-2-amine Hydrochloride, which is a highly selective serotonin releasing agent and produces entactogen effects .


Synthesis Analysis

The synthesis of aminoindanes, including 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, can be achieved using indanone, indene, or after intramolecular cyclization of the acyl chloride derivative of 3-phenyl-2-propanoic acid .


Molecular Structure Analysis

The molecular formula of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is C10H13NO . The molecular weight is 163.22 g/mol .


Physical And Chemical Properties Analysis

The boiling point of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine is predicted to be 277.6±40.0 °C, and its density is predicted to be 1.087±0.06 g/cm3 . The pKa is predicted to be 9.33±0.20 .

Scientific Research Applications

Antimicrobial Activity

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, through its derivatives and related compounds, demonstrates potential in antimicrobial applications. Georgiadis (1976) synthesized derivatives exhibiting significant antimicrobial activity. This was achieved through a Michael type addition of an amine, followed by reduction with LiAlH4, producing compounds that retained activity even after reduction (Georgiadis, 1976).

Antiviral Agents

Botta et al. (1994) explored the synthesis of pyrimidine derivatives related to 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, revealing their properties as acylating agents and inhibitors of DNA glycosylases. These derivatives showed inhibitory activity against human and herpetic DNA glycosylases, indicating potential antiviral applications (Botta et al., 1994).

Synthesis and Biological Activities

Further research into related compounds synthesized from 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine has led to the discovery of novel compounds with biological activities. Gul et al. (2019) synthesized new Mannich bases with potential cytotoxic/anticancer and carbonic anhydrase inhibitory effects (Gul et al., 2019).

Corrosion Inhibition

Verma et al. (2015) demonstrated the application of derivatives in corrosion inhibition. They synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives, showing significant inhibition efficiency on mild steel in acidic conditions (Verma et al., 2015).

Pharmaceutical Characterization

The compound and its derivatives have been investigated for their pharmacological properties. Di Stefano et al. (2005) synthesized derivatives as D2-like dopamine receptor agonists, expanding our understanding of the significance of structural modifications in medicinal chemistry (Di Stefano et al., 2005).

Safety And Hazards

The safety symbols for 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine include GHS07, and the signal word is “Warning”. Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 . It is classified as an irritant .

properties

IUPAC Name

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-7-3-8-4-10(12)5-9(8)6-11(7)13-2/h3,6,10H,4-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESVLCTIOAHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2)N)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927886
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine

CAS RN

136468-19-4, 132980-16-6
Record name 5-Methoxy-6-methyl-2-aminoindan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136468-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132980166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-6-methyl-2-aminoindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-6-METHYL-2-AMINOINDANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF10U4I82P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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